{2-[(Piperazin-1-yl)methyl]-1,3-thiazol-4-yl}methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{2-[(Piperazin-1-yl)methyl]-1,3-thiazol-4-yl}methanol is a compound that features a piperazine ring, a thiazole ring, and a methanol group
Vorbereitungsmethoden
The synthesis of {2-[(Piperazin-1-yl)methyl]-1,3-thiazol-4-yl}methanol can be achieved through several routes. One common method involves the Mannich reaction, which incorporates the piperazine ring into biologically active compounds . The preparation typically involves the reaction of a thiazole derivative with formaldehyde and piperazine under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Analyse Chemischer Reaktionen
{2-[(Piperazin-1-yl)methyl]-1,3-thiazol-4-yl}methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The thiazole ring can be reduced under specific conditions to form a dihydrothiazole derivative.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
{2-[(Piperazin-1-yl)methyl]-1,3-thiazol-4-yl}methanol has several scientific research applications:
Wirkmechanismus
The mechanism of action of {2-[(Piperazin-1-yl)methyl]-1,3-thiazol-4-yl}methanol involves its interaction with specific molecular targets. The piperazine ring can modulate the pharmacokinetic properties of the compound, enhancing its bioavailability and efficacy . The thiazole ring can interact with various enzymes and receptors, leading to the desired biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the derivative being studied.
Vergleich Mit ähnlichen Verbindungen
{2-[(Piperazin-1-yl)methyl]-1,3-thiazol-4-yl}methanol can be compared with other similar compounds such as:
3-(Piperazin-1-yl)-1,2-benzothiazole: This compound also features a piperazine ring and a thiazole ring, but with different substitution patterns.
2-((4-Arylpiperazin-1-yl)methyl)benzonitrile: This compound has a similar piperazine moiety but differs in the aromatic ring structure.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H15N3OS |
---|---|
Molekulargewicht |
213.30 g/mol |
IUPAC-Name |
[2-(piperazin-1-ylmethyl)-1,3-thiazol-4-yl]methanol |
InChI |
InChI=1S/C9H15N3OS/c13-6-8-7-14-9(11-8)5-12-3-1-10-2-4-12/h7,10,13H,1-6H2 |
InChI-Schlüssel |
SONUTSJOVJWOEY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)CC2=NC(=CS2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.